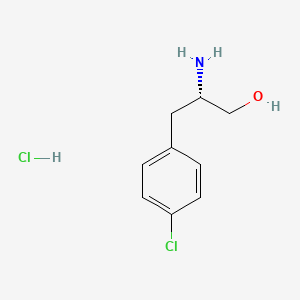

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Description

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 1956434-75-5) is a chiral β-amino alcohol derivative with a molecular formula of C₉H₁₃Cl₂NO and a molecular weight of 222.11 g/mol . Its structure features an (S)-configuration at the amino-bearing carbon, a 4-chlorophenyl substituent at the β-position, and a hydroxyl group at the terminal carbon. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is structurally analogous to β-alaninol derivatives, where aromatic substituents modulate biological activity and physicochemical properties .

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDWUIKCXWULET-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and an amino alcohol.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the amino alcohol in the presence of a suitable catalyst to form an intermediate.

Reduction: The intermediate is then subjected to reduction conditions to yield the desired (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride may involve optimized reaction conditions, such as:

Catalysts: Use of efficient catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogs

Key Findings :

- Electron-withdrawing substituents (Cl, Br, F) influence electronic properties and binding affinities.

- Fluorine substitution (4-F) improves metabolic stability due to C-F bond resistance to oxidative degradation, making it favorable in CNS-targeting agents .

- Enantiomeric differences : The (S)-enantiomer of 4-Cl and 4-F analogs often exhibits higher biological activity than (R)-counterparts, emphasizing the role of chirality in pharmacological profiles .

Functional Group Variants

Table 2: Derivatives with Modified Functional Groups

Key Findings :

- Amino group position: Moving the amino group (e.g., 3-amino vs. 2-amino) alters hydrogen-bonding capacity and receptor interactions. For instance, 4-aminophenyl derivatives are precursors for nitro-reduction pathways in prodrug design .

- Lipophilic substituents : tert-Butyl groups enhance membrane permeability but may reduce aqueous solubility, requiring formulation optimization .

Biological Activity

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, also known as 3-amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride, is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by an amino group, a chlorophenyl moiety, and a propanol backbone, suggests various biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula : C₉H₁₂ClN₁O

- Molecular Weight : 236.14 g/mol

The presence of functional groups in this compound influences its reactivity and biological interactions. The amino group can participate in nucleophilic reactions, while the hydroxyl group may engage in dehydration reactions under acidic conditions. Additionally, the chlorophenyl moiety enhances lipophilicity, which may affect absorption and distribution in biological systems .

Pharmacological Effects

Research indicates that (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride exhibits various pharmacological effects:

- Analgesic and Anti-inflammatory Properties : Compounds with similar structures have shown potential analgesic and anti-inflammatory effects, suggesting that this compound could interact with neurotransmitter systems to influence pain perception .

- Interaction with Receptors : Preliminary studies suggest that it may interact with adrenergic receptors, potentially influencing cardiovascular responses .

- Enzyme Inhibition : There is evidence that this compound may inhibit certain enzymes, contributing to its pharmacological effects .

Anticancer Activity

Recent studies highlight the anticancer potential of compounds structurally related to (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride:

- Cell Viability Studies : In vitro tests on A549 lung adenocarcinoma cells demonstrated that derivatives of this compound reduced cell viability significantly. For instance, some compounds achieved a reduction in viability to 64% at specific concentrations .

- Mechanism of Action : The anticancer activity appears to be mediated through pathways involving heat shock proteins (HSP90 and TRAP1), indicating a targeted approach for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride have also been explored:

- Screening Against Pathogens : Initial screenings against multidrug-resistant pathogens showed varying degrees of effectiveness. However, some derivatives exhibited promising activity against resistant strains of Staphylococcus aureus .

Summary of Biological Activities

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of various derivatives of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride, compounds were tested on A549 cells at a concentration of 100 µM for 24 hours. The results indicated significant cytotoxicity compared to untreated controls, suggesting the potential for further development as anticancer agents .

Case Study 2: Interaction with Adrenergic Receptors

Another study focused on the interaction of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride with adrenergic receptors. This interaction was hypothesized to influence cardiovascular responses and could lead to therapeutic applications in managing cardiovascular diseases .

Q & A

Q. Why does the hydrochloride salt form improve stability compared to freebase?

Q. How do solvent polarity and temperature influence crystallization outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.